molecular formula C15H16FNO B1400845 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183409-89-3

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine

Cat. No.: B1400845
CAS No.: 1183409-89-3
M. Wt: 245.29 g/mol
InChI Key: ZEZLXQZVQUVANU-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine is a substituted ethanamine derivative featuring a biphenyl scaffold with fluorine and methoxy groups at the 3- and 4-positions of one aromatic ring. The fluorine atom likely enhances electronegativity and metabolic stability, while the methoxy group may influence solubility and receptor binding .

Properties

IUPAC Name

1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZLXQZVQUVANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine typically involves the reaction of 3-fluoro-4-methoxyacetophenone with appropriate amine precursors. One common method is the Mannich reaction, which involves the condensation of 3-fluoro-4-methoxyacetophenone with formaldehyde and a secondary amine . This reaction is carried out under mild conditions and results in the formation of the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related ethan-1-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine (Target) 3-Fluoro-4-methoxyphenyl on biphenyl C₁₅H₁₅FNO 255.29 (estimated) Enhanced lipophilicity due to fluorine; methoxy improves solubility .
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine () 4-Methoxyphenyl, 4-(CF₃)phenyl C₁₆H₁₆F₃NO 295.30 Trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine () 3,5-Dimethoxy, 4-methoxyphenyl C₁₇H₂₁NO₃ 287.35 Multiple methoxy groups enhance solubility; steric hindrance may reduce activity .
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine () 3-Chloro-4-methoxyphenyl, 2-fluorophenyl C₁₅H₁₅ClFNO 279.74 Chlorine adds bulk and lipophilicity; dual halogens may influence receptor binding .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine () 4-(CF₃CH₂O)phenyl C₁₀H₁₂F₃NO 219.20 Trifluoroethoxy group improves bioavailability and resistance to oxidation .

Key Observations :

  • Fluorine vs.
  • Methoxy Positioning : The 4-methoxy group in the target compound aligns with analogs in and , which demonstrate improved solubility and synthetic accessibility .
  • Biphenyl Scaffold: The biphenyl core (target compound) is less common in the evidence but shares synthetic strategies with mono-phenyl analogs (e.g., lithium-halogen exchange in ).

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are absent, insights can be drawn from related structures:

  • Kinase Inhibition : Avapritinib () and selumetinib () feature ethanamine moieties critical for MEK/kinase inhibition. The biphenyl group in the target compound may similarly engage hydrophobic kinase pockets .
  • Biased Agonism : discusses phenylalkylamine derivatives (e.g., 2C-T) with substituent-dependent receptor signaling bias. The fluorine and methoxy groups in the target compound may modulate G-protein vs. β-arrestin pathways .
  • Solubility and Bioavailability : Selumetinib sulfate () demonstrates the importance of salt formation for solubility, a strategy applicable to the target compound if carboxylic acid groups are introduced .

Biological Activity

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine, also known as CAS No. 1183409-89-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is C15H16FNOC_{15}H_{16}FNO, and it exhibits a range of chemical behaviors due to the presence of these functional groups.

PropertyValue
Molecular Weight255.29 g/mol
IUPAC NameThis compound
InChI KeyZEZLXQZVQUVANU-UHFFFAOYSA-N
Purity98%

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxyacetophenone with amine precursors through methods such as the Mannich reaction. This reaction condenses the acetophenone with formaldehyde and a secondary amine, leading to the formation of the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects.

Antitumor Activity

Recent studies have indicated potential antitumor properties. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on cancer cell lines:

CompoundCell LineIC50 (µM)
CFI-400945HCT116<0.01
Compound 82aKMS-12 BM1.4
Compound 83MM1.S0.64

These findings suggest that derivatives of this compound may also exhibit similar antitumor activities.

Neuroprotective Effects

In neurological studies, derivatives of this compound have been evaluated for their ability to inhibit enzymes related to Alzheimer's disease:

EnzymeIC50 (µM)
AChE0.62 ± 0.03
BuChE0.69 ± 0.041
BACE-12.68 ± 0.123

These results indicate that the compound could serve as a lead for developing multitarget-directed ligands for neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

  • Antiproliferative Activity : A study demonstrated that compounds with methoxy and fluorine substitutions exhibited enhanced antiproliferative effects against various cancer cell lines.
  • Inhibition Studies : Research on enzyme inhibition revealed that modifications in the phenolic structure significantly affect inhibitory potency against cholinesterases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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